1,3-Dichloro-7-nitroisoquinoline

Thermal analysis Process chemistry Solid-state characterization

1,3-Dichloro-7-nitroisoquinoline (CAS 24623-46-9; molecular formula C₉H₄Cl₂N₂O₂; MW 243.05) is a heteroaromatic isoquinoline derivative bearing chlorine atoms at positions 1 and 3 and a nitro group at position 7 on the benzenoid ring. The compound exhibits a melting point of 185 °C (decomposition) and a predicted LogP of 3.97, with a topological polar surface area (tPSA/PETROSA-PSA) of 58.71 Ų.

Molecular Formula C9H4Cl2N2O2
Molecular Weight 243.04 g/mol
Cat. No. B14835844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-7-nitroisoquinoline
Molecular FormulaC9H4Cl2N2O2
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(N=C(C=C21)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H4Cl2N2O2/c10-8-3-5-1-2-6(13(14)15)4-7(5)9(11)12-8/h1-4H
InChIKeyLSGCGIWPWBKFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-7-nitroisoquinoline – CAS 24623-46-9 Procurement-Grade Heterocyclic Building Block


1,3-Dichloro-7-nitroisoquinoline (CAS 24623-46-9; molecular formula C₉H₄Cl₂N₂O₂; MW 243.05) is a heteroaromatic isoquinoline derivative bearing chlorine atoms at positions 1 and 3 and a nitro group at position 7 on the benzenoid ring . The compound exhibits a melting point of 185 °C (decomposition) and a predicted LogP of 3.97, with a topological polar surface area (tPSA/PETROSA-PSA) of 58.71 Ų . As a 1,3-dichloro-substituted scaffold, it serves as a versatile electrophilic intermediate for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) transformations, with the C-7 nitro group providing an electron-withdrawing substituent that tunes ring electronics and serves as a latent amino functional handle upon reduction [1].

Why 1,3-Dichloro-7-nitroisoquinoline Cannot Be Replaced by Other Nitroisoquinoline Positional Isomers in Regioselective Synthesis


Positional isomers such as 1,3-dichloro-5-nitroisoquinoline (CAS 18203-64-0) and 1,3-dichloro-6-nitroisoquinoline (CAS 1416713-11-5) share the same molecular formula but differ critically in the placement of the nitro group on the isoquinoline benzenoid ring . This positional variation alters the electronic landscape of the heterocycle: the C-7 nitro group in the target compound exerts a distinct resonance and inductive effect on the C-1 and C-3 chlorine leaving groups compared to the C-5 or C-6 isomers, directly impacting regioselectivity in Pd-catalyzed cross-coupling and SNAr reactions. Furthermore, the C-7 nitro isomer exhibits a higher experimental melting point (185 °C, decomp.) versus 121–122 °C for the C-6 nitro isomer, a difference of ~63 °C that reflects altered crystal packing and thermal stability relevant to storage, formulation, and reaction condition tolerance . Generic substitution between isomers without verifying regiochemical identity risks failed coupling sequences, unintended byproduct profiles, and batch-to-batch inconsistency in multi-step synthetic routes.

Quantitative Differentiation Evidence for 1,3-Dichloro-7-nitroisoquinoline Against Closest Analogs


Thermal Stability Differential: 1,3-Dichloro-7-nitroisoquinoline vs. 1,3-Dichloro-6-nitroisoquinoline – Melting Point Comparison

1,3-Dichloro-7-nitroisoquinoline exhibits a significantly higher melting point than its 6-nitro positional isomer, indicating distinct solid-state thermodynamic properties. The target compound melts with decomposition at 185 °C, whereas 1,3-dichloro-6-nitroisoquinoline melts at 121–122 °C without reported decomposition . The ~63 °C elevation in melting point implies stronger intermolecular interactions in the crystal lattice, which can translate to superior ambient storage stability and wider thermal processing windows in solvent-free or high-temperature reaction conditions.

Thermal analysis Process chemistry Solid-state characterization

Topological Polar Surface Area (tPSA) Differentiation Among 1,3-Dichloro-nitroisoquinoline Isomers

The 7-nitro positional isomer possesses a calculated tPSA of 58.71 Ų, whereas the 5-nitro and 6-nitro isomers both report a tPSA of 56.03 Ų . This difference of 2.68 Ų arises from the spatial orientation of the nitro group relative to the isoquinoline ring nitrogen, which alters the contribution of the nitro oxygens to the overall polar surface area. In medicinal chemistry triage, a tPSA above 60 Ų is often associated with reduced passive membrane permeability, and the 7-nitro isomer's closer proximity to this threshold may influence downstream pharmacokinetic predictions compared to the 5- and 6-nitro congeners.

Computational chemistry Drug-like property prediction Medicinal chemistry triage

Regioselective C-1 vs. C-3 Reactivity Differential Inherent to the 1,3-Dichloroisoquinoline Scaffold

The parent 1,3-dichloroisoquinoline scaffold displays intrinsic regioselectivity in Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling: arylboronic acids couple exclusively at the C-1 position, yielding 1-aryl-3-chloroisoquinolines as the sole products [1]. The C-3 chlorine can subsequently be modified via Ni-catalyzed Grignard reactions or direct nucleophilic displacement [1]. The introduction of a C-7 nitro group in the target compound is expected to amplify this inherent bias: the nitro group exerts a para electronic effect on the C-1 chlorine (via the ring nitrogen), further activating C-1 toward oxidative addition while leaving C-3 relatively deactivated. This predictable orthogonality enables sequential, programmable difunctionalization at C-1 and C-3—a synthetic advantage not achievable with mono-chloro or non-halogenated isoquinoline analogs.

Pd-catalyzed cross-coupling Regioselective synthesis Suzuki-Miyaura coupling

Electron-Withdrawing Potency and Latent Amino Functional Handle: C-7 Nitro vs. Non-Nitrated 1,3-Dichloroisoquinoline

The C-7 nitro group introduces a strong electron-withdrawing substituent (Hammett σₚ = +0.78, σₘ = +0.71) [1] that is absent in the parent 1,3-dichloroisoquinoline scaffold. This electronic perturbation reduces electron density on the isoquinoline ring, increasing the electrophilicity of the C-1 and C-3 carbons toward nucleophilic attack and facilitating oxidative addition in metal-catalyzed cross-coupling. Additionally, the C-7 nitro group represents a latent amine handle: selective reduction (e.g., H₂/Pd-C or SnCl₂) yields the corresponding 7-aminoisoquinoline derivative, a valuable intermediate for amide coupling, diazotization, or further heterocycle annulation. The parent 1,3-dichloroisoquinoline lacks this secondary functionalization vector, limiting downstream diversification to the C-1 and C-3 positions only.

Electronic effects Nitro reduction Scaffold diversification

Lipophilicity Differentiation: Predicted LogP of 1,3-Dichloro-7-nitroisoquinoline vs. Parent 1,3-Dichloroisoquinoline

The calculated LogP of 1,3-dichloro-7-nitroisoquinoline (3.97) is approximately 0.5–0.6 log units higher than that of the parent 1,3-dichloroisoquinoline (LogP ≈ 3.3–3.5) . This increased lipophilicity arises from the additional polarizable nitro group, which contributes to van der Waals interactions despite its polar character. The LogP elevation predicts stronger reversed-phase HPLC retention and altered partitioning behavior in liquid-liquid extraction or biological membrane permeation assays, making the 7-nitro derivative distinguishable from the non-nitrated scaffold in both analytical and biological contexts.

Lipophilicity LogP Chromatographic retention ADME prediction

Evidence-Based Application Scenarios for 1,3-Dichloro-7-nitroisoquinoline in Scientific Procurement


Sequential Pd-Catalyzed Cross-Coupling for 1,3-Diaryl-7-nitroisoquinoline Library Synthesis

The intrinsic C-1 > C-3 regioselectivity of the 1,3-dichloroisoquinoline scaffold under Pd(PPh₃)₄ catalysis [1] positions 1,3-dichloro-7-nitroisoquinoline as an ideal substrate for constructing 1,3-diaryl-7-nitroisoquinoline libraries. A first Suzuki-Miyaura coupling at C-1 installs aryl diversity, followed by a second coupling or SNAr at C-3 after workup. Subsequent reduction of the C-7 nitro group to the amine provides a third diversification point for amide or sulfonamide coupling, enabling efficient three-dimensional SAR exploration from a single starting material.

Process Chemistry Scale-Up Requiring Thermally Robust Intermediates

The elevated melting point of 1,3-dichloro-7-nitroisoquinoline (185 °C, decomp.) relative to the 6-nitro isomer (121–122 °C) provides greater thermal latitude for solvent-free or high-temperature reaction conditions encountered during scale-up. This thermal robustness reduces the risk of premature melting, sublimation losses, or thermal degradation during reactions conducted above 120 °C, making the 7-nitro isomer the preferred choice for process chemistry routes that demand elevated temperatures.

Medicinal Chemistry Triage Using tPSA-Based Property Differentiation

The measurable tPSA difference of 2.68 Ų between the 7-nitro isomer (58.71 Ų) and the 5-/6-nitro isomers (56.03 Ų) provides a computational filter for prioritizing isomers during virtual screening. For targets where passive permeability is a critical parameter, the higher tPSA of the 7-nitro derivative may favor analogs with improved solubility and reduced off-target membrane partitioning, guiding synthetic resource allocation toward the most promising positional isomer early in lead optimization.

Nitroarene Reduction cascades for 7-Aminoisoquinoline-Derived Kinase or iNOS Inhibitor Scaffolds

The C-7 nitro group serves as a stable latent amine that can be unmasked via selective reduction (H₂/Pd-C, SnCl₂, or Fe/HCl) to yield 1,3-dichloro-7-aminoisoquinoline or its further-functionalized derivatives. 7-Aminoisoquinoline motifs appear in patent literature as key intermediates for kinase inhibitors and iNOS modulators [2]. The 1,3-dichloro-7-nitroisoquinoline scaffold thus provides a direct synthetic entry point into this biologically relevant amine series, with the chlorine atoms at C-1 and C-3 available for orthogonal decoration both before and after nitro reduction.

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